molecular formula C16H22O B1327766 Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone CAS No. 898781-31-2

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone

Cat. No.: B1327766
CAS No.: 898781-31-2
M. Wt: 230.34 g/mol
InChI Key: LAFNSFWKEDLVHF-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone is a synthetic organic compound characterized by a central ketone group flanked by a cyclopentyl moiety and a substituted ethyl chain. The ethyl chain is further functionalized with a 3,5-dimethylphenyl aromatic ring.

Properties

IUPAC Name

1-cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-12-9-13(2)11-14(10-12)7-8-16(17)15-5-3-4-6-15/h9-11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNSFWKEDLVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CCC(=O)C2CCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644926
Record name 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-31-2
Record name 1-Cyclopentyl-3-(3,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone typically involves the reaction of cyclopentanone with 3,5-dimethylphenylacetic acid under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ketone. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .

Chemical Reactions Analysis

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Cyclopentyl 2-(3,5-Dimethylphenyl)ethyl Ketone
  • Molecular Formula : C₁₆H₂₀O
  • Molecular Weight : ~228.3 g/mol
  • Functional Groups : Ketone, aromatic ring (3,5-dimethylphenyl), cyclopentyl group.
  • Key Features : Bulky substituents induce steric hindrance; aromaticity contributes to electronic conjugation.
3,5-Dimethyl-4-heptanone (CAS 19549-84-9)
  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.2 g/mol
  • Functional Groups : Aliphatic ketone, dimethyl branching.
  • Key Features : Simpler aliphatic structure; natural occurrence in essential oils .
Ethyl 2-(4-((2-(4-(3-(3,4-Dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10n)
  • Molecular Formula : C₂₉H₃₆N₄O₃S
  • Molecular Weight : 508.3 g/mol (ESI-MS m/z: 508.3 [M+H]⁺)
  • Functional Groups : Ureido, thiazole, piperazine, ester.
  • Key Features : Complex heterocyclic framework; high synthetic yield (88.8%) .

Physical and Chemical Properties

Property This compound 3,5-Dimethyl-4-heptanone Compound 10n
Molecular Weight 228.3 g/mol 142.2 g/mol 508.3 g/mol
Branching/Substituents Aromatic, cyclopentyl Aliphatic, dimethyl Heterocyclic
Polarity Moderate (ketone + aromatic) Low (aliphatic ketone) High (multiple polar groups)
Volatility Likely low High (essential oil component) Very low
Synthetic Yield Not reported Not applicable 88.8%

Research Findings and Implications

  • Synthetic Accessibility : Compounds like 10n demonstrate that high yields (>88%) are achievable for structurally complex molecules, suggesting that the target ketone could be synthesized efficiently using similar methodologies .
  • Spectroscopic Characterization : ESI-MS data for analogs (e.g., m/z 508.3 for 10n) highlight the importance of mass spectrometry in verifying molecular weights and fragmentation patterns .
  • Natural vs. Synthetic Sources: The aliphatic 3,5-dimethyl-4-heptanone’s natural occurrence contrasts with the synthetic nature of the target compound, underscoring divergent applications (e.g., industrial vs. pharmaceutical) .

Biological Activity

Cyclopentyl 2-(3,5-dimethylphenyl)ethyl ketone (C16H22O) is a compound of interest due to its unique structural properties and potential biological activities. The compound features a cyclopentane ring attached to a ketone functional group, which is further connected to a 3,5-dimethylphenyl ethyl chain. This specific arrangement may influence its reactivity and interactions with biological systems.

  • Molecular Formula : C16H22O
  • Molecular Weight : 246.35 g/mol
  • Boiling Point : Approximately 326.4 °C
  • Density : Around 1.020 g/cm³

The biological activity of this compound is likely mediated through its interaction with various enzymes and receptors in biological systems. The ketone group serves as an electrophile, facilitating nucleophilic attacks that can modulate enzymatic activity and lead to physiological effects.

Biological Activity Overview

Recent studies have explored the compound's potential in various therapeutic areas:

  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have shown significant cytotoxicity against A549 lung cancer cells, indicating potential for further exploration in oncology .
  • Antioxidant Properties : The compound may also possess antioxidant activities, which are crucial in combating oxidative stress-related diseases. Research into related compounds has demonstrated significant antioxidant effects, suggesting that this compound could share similar benefits .
  • Antimicrobial Effects : There is evidence indicating that structurally similar compounds can exhibit antimicrobial properties against resistant strains of bacteria. This suggests a potential application for this compound in addressing antibiotic resistance .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A549 cells
AntioxidantSignificant antioxidant activity
AntimicrobialActivity against resistant bacteria

Detailed Findings

  • Cytotoxicity Evaluations :
    • In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against human pulmonary malignant cells (A549), with IC50 values indicating effective concentrations for therapeutic application .
  • Antioxidant Activity :
    • Compounds derived from similar structural frameworks have been evaluated for their ability to scavenge free radicals and reduce oxidative stress markers in cellular models, suggesting that this compound could be further investigated for these properties .
  • Antimicrobial Studies :
    • Research into the antimicrobial properties of related compounds has revealed effectiveness against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species, highlighting the need for further studies on this compound to explore its potential in this area .

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